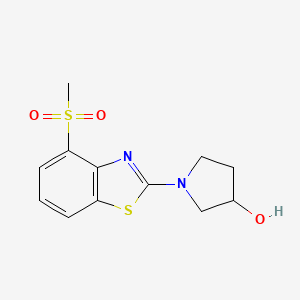![molecular formula C17H19FN4 B6460384 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549044-72-4](/img/structure/B6460384.png)
2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine” is a complex organic molecule that contains several functional groups including a fluoropyridine group and a pyrrolopyrrole group. Fluoropyridines are a type of aromatic compound that contain a fluorine atom and a pyridine ring . Pyrrolopyrroles are a type of heterocyclic compound that contain a pyrrole ring fused with another pyrrole ring .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Fluoropyridines can be synthesized using several methods, including the Balz-Schiemann reaction and the Umemoto reaction . The synthesis of pyrrolopyrroles can also be achieved through several methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoropyridine and pyrrolopyrrole groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The fluoropyridine group could potentially undergo substitution reactions, while the pyrrolopyrrole group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its potential use in the fields of cancer research, as an anti-inflammatory agent, and as an antioxidant. In addition, this compound has been studied for its potential use in the field of drug delivery, as it has been shown to be able to form stable complexes with other compounds.
Mécanisme D'action
The mechanism of action of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is not yet fully understood. However, it has been suggested that this compound may act as an antioxidant, due to its ability to scavenge free radicals. In addition, this compound has been shown to have anti-inflammatory properties, and may be able to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, this compound has been shown to have anti-inflammatory properties, and may be able to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, and may be able to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine in laboratory experiments include its availability, its low cost, and its ease of synthesis. In addition, this compound has been shown to be able to form stable complexes with other compounds, which may be useful for drug delivery applications. The main limitation of this compound is its lack of toxicity data, which may limit its use in certain experiments.
Orientations Futures
The potential future directions for 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine include further study of its anti-inflammatory and antioxidant properties, as well as its potential use in drug delivery applications. In addition, further study of its toxicity profile and its potential use in cancer research may be beneficial. Finally, further research into its potential applications in other fields, such as biochemistry and physiology, may be beneficial.
Méthodes De Synthèse
The synthesis of 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has been accomplished through the use of a variety of methods, including a modified Knoevenagel condensation and a modified Biginelli reaction. In the modified Knoevenagel condensation, a mixture of 3-fluoro-4-methylpyridine, ethylacetoacetate, and formaldehyde is reacted in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is then quenched with an acid, such as hydrochloric acid, and the resulting product is isolated by recrystallization. The modified Biginelli reaction involves the reaction of 3-fluoro-4-methylpyridine, ethylacetoacetate, and urea in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is then quenched with an acid, such as hydrochloric acid, and the resulting product is isolated by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-fluoropyridin-4-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c18-15-9-19-7-4-13(15)10-21-8-5-14-11-22(12-16(14)21)17-3-1-2-6-20-17/h1-4,6-7,9,14,16H,5,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOWKZHFUWNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460305.png)
![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)
![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)
![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)
![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)


![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)